6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile
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Overview
Description
6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a piperidine ring, a phenylthio group, and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the piperidine ring followed by the introduction of the phenylthio and nicotinonitrile groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The phenylthio group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the nicotinonitrile moiety may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share structural similarities.
Phenylthio Compounds: Compounds containing the phenylthio group, such as phenylthiourea.
Nicotinonitrile Derivatives: Compounds like nicotinonitrile and its analogs.
Uniqueness
6-((1-(3-(Phenylthio)propanoyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c21-14-16-6-7-19(22-15-16)25-17-8-11-23(12-9-17)20(24)10-13-26-18-4-2-1-3-5-18/h1-7,15,17H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVNPPTYXFSYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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